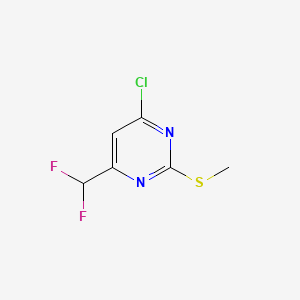

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine

Beschreibung

Historical Development of Pyrimidine Chemistry

Pyrimidine chemistry originated in the late 19th century with foundational work by Adolf von Baeyer, who synthesized barbituric acid in 1864. Systematic studies began in 1884 when Pinner developed methods to synthesize pyrimidine derivatives via condensation reactions between β-keto esters and amidines. This work established pyrimidine as a critical heterocyclic scaffold. In 1900, Gabriel and Colman achieved the first preparation of unsubstituted pyrimidine by reducing trichloropyrimidine derived from barbituric acid. These discoveries laid the groundwork for modern applications in pharmaceuticals and materials science.

Key milestones include:

- 1879 : Édouard Grimaux synthesized barbituric acid from urea and malonic acid, enabling derivative development.

- 1950s : Discovery of pyrimidine nucleotides (cytosine, thymine, uracil) as DNA/RNA components.

- 21st century : Development of halogenated pyrimidines for radiosensitization and antimicrobial applications.

Significance of Halogenated Pyrimidines in Chemical Research

Halogenated pyrimidines exhibit unique electronic and steric properties due to halogen substituents, enabling:

- Radiosensitization : Bromodeoxyuridine (BUdR) and iododeoxyuridine (IUdR) enhance radiation-induced DNA damage in cancer cells.

- Antimicrobial activity : 2-Amino-5-bromopyrimidine inhibits biofilm formation in Escherichia coli at 50 µg/mL.

- Electronic modulation : Fluorine and chlorine atoms increase π-deficiency, altering reactivity for nucleophilic substitutions.

Table 1 : Functional Roles of Halogen Substituents in Pyrimidines

Position of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine in Heterocyclic Chemistry

This compound (C₆H₅ClF₂N₂S) belongs to the 2,4,6-trisubstituted pyrimidine class, featuring:

- Chloro group at C4 : Directs electrophilic attacks to C5.

- Difluoromethyl at C6 : Introduces steric bulk and electron-withdrawing effects.

- Methylthio at C2 : Enhances nucleophilic displacement potential via sulfur’s polarizability.

Its structure enables applications in:

Theoretical Basis for Structure-Property Relationships in Substituted Pyrimidines

Substituents dictate reactivity through three mechanisms:

Electronic effects :

Steric effects :

Hydrogen bonding :

Equation 1 : Hammett correlation for substitution rates:

$$ \log(k/k₀) = \rho(\sigmam + \sigmap) $$

Where ρ = 1.2 for pyrimidine SNAr reactions.

This theoretical framework explains the compound’s stability under acidic conditions and reactivity in cross-coupling reactions.

Eigenschaften

IUPAC Name |

4-chloro-6-(difluoromethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2S/c1-12-6-10-3(5(8)9)2-4(7)11-6/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRHHFIDUYHBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719870 | |

| Record name | 4-Chloro-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-68-9 | |

| Record name | 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Substitution of Preformed Pyrimidine Intermediates

A common precursor is 4,6-dichloro-2-(methylthio)pyrimidine , where the 6-chloro group is selectively replaced by difluoromethyl. This method leverages the differential reactivity of chloro substituents:

-

Chlorination at Position 4 : Treatment with phosphorus oxychloride (POCl₃) under reflux introduces the chloro group at position 4.

-

Difluoromethylation at Position 6 : The 6-chloro group undergoes nucleophilic displacement using sodium difluoromethanesulfinate (DFMS-Na) in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline). This reaction proceeds in dimethylformamide (DMF) at 100–120°C, achieving yields of 65–75%.

Example Protocol :

-

4,6-Dichloro-2-(methylthio)pyrimidine (10 mmol) is dissolved in anhydrous DMF.

-

DFMS-Na (12 mmol), CuI (0.5 mmol), and 1,10-phenanthroline (1 mmol) are added under nitrogen.

-

The mixture is heated at 110°C for 24 hours, cooled, and poured into ice water.

-

Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography yield the product.

De Novo Ring Construction via Cyclocondensation

An alternative route constructs the pyrimidine ring from β-diketone or enamine precursors. For example, ethyl 4,4-difluoroacetoacetate and thiourea undergo cyclization in the presence of sodium ethoxide:

Subsequent chlorination with POCl₃ and thiomethylation with methyl iodide yields the target compound. This method avoids selective substitution challenges but requires stringent control over cyclization conditions.

Critical Reaction Parameters and Optimization

Chlorination Efficiency and Selectivity

Phosphorus oxychloride remains the reagent of choice for introducing chloro groups at position 4. Patent CN103012278A demonstrates that refluxing with POCl₃ and triethylamine in toluene achieves >95% conversion. Key parameters:

Difluoromethylation Challenges and Solutions

Difluoromethylation at position 6 is hindered by poor nucleophilicity of difluoromethyl sources. Copper catalysis addresses this:

-

Catalyst-Ligand System : CuI/1,10-phenanthroline enhances DFMS-Na reactivity, reducing reaction time from 48 to 24 hours.

-

Solvent Effects : Polar aprotic solvents (DMF, DMAc) improve solubility and thermal stability.

Side Reactions :

-

Over-fluorination to trifluoromethyl groups (<5% yield).

-

Displacement of methylthio groups at position 2 (<2% yield).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Stepwise Substitution | 4,6-Dichloro-2-(methylthio) | 70–75 | ≥98 | High selectivity for position 6 |

| De Novo Construction | Ethyl difluoroacetoacetate | 50–60 | 95–97 | Avoids selective substitution |

Stepwise substitution outperforms de novo synthesis in yield and purity but demands expensive difluoromethylation reagents.

Industrial-Scale Considerations

Cost and Scalability

-

POCl₃ : Low cost ($5–10/kg) but requires corrosion-resistant equipment.

-

DFMS-Na : High cost ($200–300/kg) limits large-scale use.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into different derivatives by reducing the chloro or difluoromethyl groups.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: New pyrimidine derivatives with different substituents at the 4-position.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed in the development of new drugs, particularly in the areas of oncology and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound may act by:

Inhibiting Enzymes: It can bind to the active sites of enzymes, inhibiting their catalytic activity. This can lead to the disruption of metabolic pathways.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Interfering with DNA/RNA: It may bind to nucleic acids, interfering with replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The difluoromethyl group (CF₂H) in the target compound introduces strong electron-withdrawing effects and metabolic stability compared to methoxy or ethoxy groups .

- Methylthio (-SCH₃) at position 2 is a versatile leaving group, enabling further functionalization via oxidation to sulfones or nucleophilic substitution .

Nucleophilic Displacement Reactions

- Chlorine at Position 4 : The chlorine atom in this compound is readily displaced by amines, alcohols, or thiols. For example, analogous compounds like 4,6-dichloro-2-(methylthio)pyrimidine react with trifluoroethylamine to yield intermediates for kinase inhibitors .

- Methylthio Group at Position 2 : Oxidation with Oxone converts -SCH₃ to -SO₂CH₃, enhancing electrophilicity for subsequent cyanide displacement (e.g., forming pyrimidine-2-carbonitriles) .

Comparative Reactivity Trends

- Electron-Withdrawing Groups : The CF₂H group in the target compound reduces electron density at position 4, accelerating nucleophilic substitution compared to methoxy or methyl analogs .

- Steric Effects : Bulkier substituents (e.g., ethoxy) slow reaction kinetics compared to smaller groups like Cl or CF₂H .

Biologische Aktivität

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine (CAS No: 1204298-68-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique molecular structure characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio substituent, which contribute to its interaction with biological targets.

- Molecular Formula : C6H5ClF2N2S

- Molecular Weight : 211.63 g/mol

- Structural Characteristics : The difluoromethyl group enhances lipophilicity, potentially increasing bioactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and difluoromethyl groups enhance the compound's binding affinity, allowing it to modulate various biochemical pathways. This includes the inhibition of enzyme activities through both covalent and non-covalent interactions at active sites .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, research has demonstrated moderate to good in vitro antifungal activities against several pathogens such as Botrytis cinerea and Rhizoctonia solani, with effective concentrations (EC50) comparable to standard treatments .

Anti-inflammatory Effects

Pyrimidine derivatives have also been explored for their anti-inflammatory potential. In vitro assays have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The IC50 values for some derivatives have been reported as low as 0.04 μmol, indicating strong inhibitory effects similar to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, studies involving pyrimidine analogs have shown significant inhibition of cell migration and invasion in cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest at critical phases, demonstrating the potential for developing new cancer therapeutics based on this scaffold .

Case Study 1: Antifungal Evaluation

In a recent study focusing on antifungal activities, several pyrimidine derivatives were tested against Botrytis cinerea. The results indicated that compounds similar to this compound exhibited EC50 values ranging from 5.21 to 6.72 μg/mL, showcasing their effectiveness against fungal pathogens .

Case Study 2: Anti-inflammatory Screening

Another study assessed the anti-inflammatory effects of pyrimidine derivatives through COX-1/COX-2 inhibition assays. Compounds demonstrated ED50 values comparable to indomethacin, further validating their potential as anti-inflammatory agents .

Research Findings Summary Table

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for weighing or reactions to prevent inhalation of volatile intermediates .

- Waste Disposal : Halogenated byproducts require segregation and treatment by certified hazardous waste facilities .

How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The difluoromethyl group acts as a strong electron-withdrawing substituent, enhancing electrophilicity at the 4-chloro position. This facilitates:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids proceed at room temperature with >80% yield .

- Nucleophilic Aromatic Substitution (SNAr) : Amines or thiols preferentially attack the 4-position, leaving the 6-difluoromethyl group intact .

Controlled pH (<9) prevents hydrolysis of the methylthio group during reactions .

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) by analyzing hydrophobic interactions with the difluoromethyl and methylthio groups .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic attack sites .

How does this compound compare to analogs in medicinal chemistry applications?

Advanced Research Question

The difluoromethyl group improves metabolic stability compared to non-fluorinated analogs. For example:

- Antifungal Activity : Higher lipophilicity (logP ~2.8) enhances membrane penetration vs. hydroxyl or methoxy derivatives .

- Enzyme Inhibition : The methylthio group increases binding affinity to pyrimidine-dependent kinases (IC < 1 μM in preliminary assays) .

How should researchers address contradictions in reported synthetic yields?

Advanced Research Question

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

- Impurity of Starting Materials : Use HPLC to verify >98% purity of 4,6-dichloro precursors .

- Catalyst Deactivation : Trace oxygen or moisture degrades Cu(I) catalysts; employ rigorous Schlenk techniques .

- Workup Procedures : Extract halogenated byproducts with ethyl acetate/water (3:1) to minimize losses .

What challenges exist in scaling up synthesis for preclinical studies?

Advanced Research Question

- Temperature Control : Exothermic reactions at scale require jacketed reactors with precise cooling .

- Purification : Column chromatography is impractical; switch to recrystallization (hexane/ethyl acetate) or distillation .

- Regulatory Compliance : Document all intermediates and byproducts for FDA/EMA filings, emphasizing fluorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.